![molecular formula C11H16N4O B13997954 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide CAS No. 66974-89-8](/img/structure/B13997954.png)
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl-: is a triazene compound known for its versatility in various biological, physical, and chemical applications. Triazene compounds, characterized by the presence of the -NNN- group, have been extensively studied for their potential as ligands in metal coordination complexes and their unique reactivity patterns .
Preparation Methods
The synthesis of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- typically involves the reaction of benzamide derivatives with triazene precursors under controlled conditions. One common method includes the reaction of benzamide with 3,3-dimethyl-1-triazenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the triazene group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include nitroso, nitro, and amine derivatives, which have their own unique applications in various fields.
Scientific Research Applications
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the formation of metal coordination complexes, which are studied for their catalytic properties and potential use in organic synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzymes.
Mechanism of Action
The mechanism of action of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The triazene group can undergo decomposition to generate reactive intermediates that alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in its potential use as an anticancer agent . The molecular targets and pathways involved include DNA, RNA, and various enzymes that play critical roles in cell proliferation and survival.
Comparison with Similar Compounds
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in organic synthesis and as a ligand in metal complexes.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Studied for its electronic properties and potential as a chelating agent.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the previous compound but with different substitution patterns affecting its reactivity and stability.
The uniqueness of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
66974-89-8 |
|---|---|
Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(dimethylaminodiazenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C11H16N4O/c1-4-12-11(16)9-7-5-6-8-10(9)13-14-15(2)3/h5-8H,4H2,1-3H3,(H,12,16) |
InChI Key |
JTFMTTMATJZIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


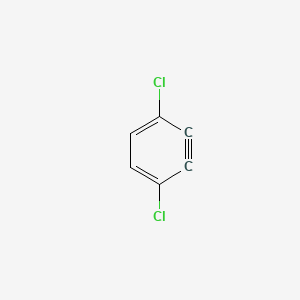
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
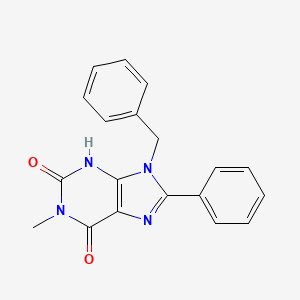

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
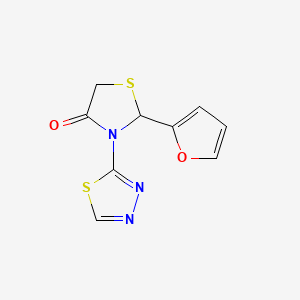
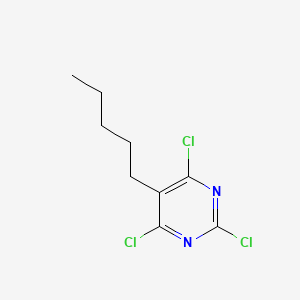
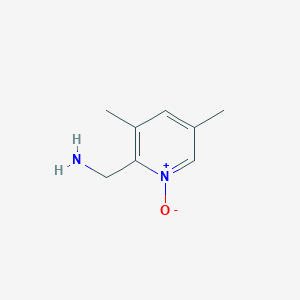
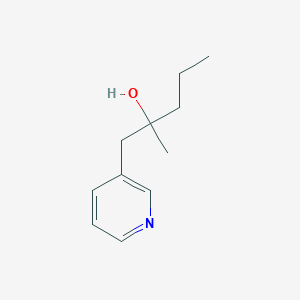
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)

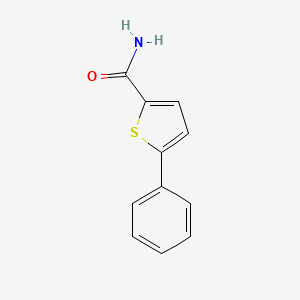
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

